![molecular formula C8H17NO B1532712 1-[2-(Methylamino)ethyl]cyclopentanol CAS No. 959238-35-8](/img/structure/B1532712.png)
1-[2-(Methylamino)ethyl]cyclopentanol
描述
1-[2-(Methylamino)ethyl]cyclopentanol is an organic compound with the molecular formula C8H17NO It is a secondary amine and a tertiary alcohol, featuring a cyclopentane ring substituted with a methylaminoethyl group and a hydroxyl group
准备方法
The synthesis of 1-[2-(Methylamino)ethyl]cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and methylamine.
Reaction Conditions: The cyclopentanone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified through standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield maximization.
化学反应分析
1-[2-(Methylamino)ethyl]cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction pathway chosen.
科学研究应用
1-[2-(Methylamino)ethyl]cyclopentanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[2-(Methylamino)ethyl]cyclopentanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine and alcohol groups allow it to form hydrogen bonds and ionic interactions, influencing biological pathways and chemical reactions. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.
相似化合物的比较
1-[2-(Methylamino)ethyl]cyclopentanol can be compared with similar compounds such as:
1-[2-(Methylamino)ethyl]cyclohexanol: Similar structure but with a cyclohexane ring, leading to different steric and electronic properties.
1-[2-(Methylamino)ethyl]cyclopropanol: Features a cyclopropane ring, resulting in higher ring strain and reactivity.
1-[2-(Methylamino)ethyl]cyclobutanol: Contains a cyclobutane ring, offering intermediate properties between cyclopentanol and cyclohexanol derivatives.
These comparisons highlight the unique aspects of this compound, such as its specific ring size and functional group positioning, which influence its reactivity and applications.
属性
IUPAC Name |
1-[2-(methylamino)ethyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-7-6-8(10)4-2-3-5-8/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCQTYWQPOPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650924 | |
| Record name | 1-[2-(Methylamino)ethyl]cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-35-8 | |
| Record name | 1-[2-(Methylamino)ethyl]cyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Methylamino)ethyl]cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



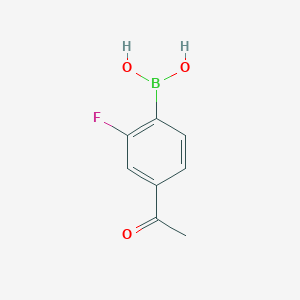
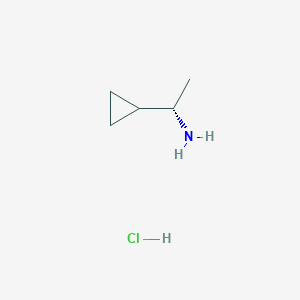


![6-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B1532636.png)


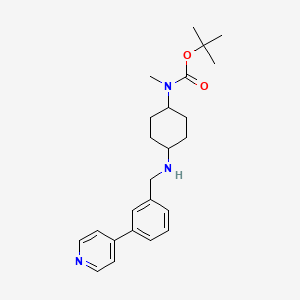
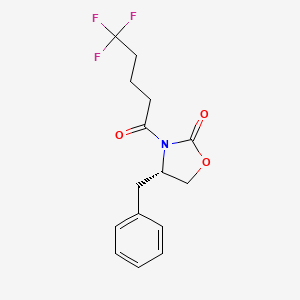
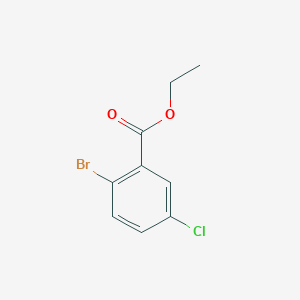
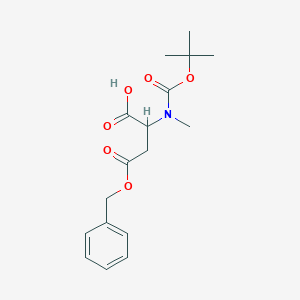
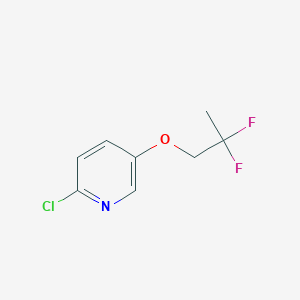
methanone](/img/structure/B1532648.png)
